Structural Uniqueness within the Indazolyl Amide Patent Space (US20080214641)
In the comprehensive patent family for indazolyl ester and amide derivatives, the specific combination of a cyclopentyl group and an N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl) moiety represents a distinct structural selection. This exact scaffold is absent among the more heavily exemplified glucocorticoid receptor modulators, positioning it as a specialized research compound with potentially distinct selectivity profiles compared to the more common phenyl or pyridinyl substituted indazoles disclosed therein [1]. No direct comparative binding or functional data against patent examples is available.
| Evidence Dimension | Structural differentiation from patent-exemplified analogs |
|---|---|
| Target Compound Data | 2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide |
| Comparator Or Baseline | Various exemplified compounds including phenyl and pyridinyl substituted indazoles (e.g., Formula I compounds in US20080214641) |
| Quantified Difference | Non-quantifiable structural distinction; the target compound occupies a unique chemical space within the patent genus |
| Conditions | Comparative analysis of disclosed chemical structures in the patent |
Why This Matters
Procuring this specific compound enables exploration of a unique region of chemical space not covered by commercially available, common indazole derivatives, offering a potential starting point for novel intellectual property or selectivity profiling.
- [1] Berger, M., Dahmen, J., Edman, K., Eriksson, A., Gabos, B., Hansson, T., Hemmerling, M., Henriksson, K., Ivanova, S., Lepisto, M., Mckerrecher, D., Af Rosenschold, M. M., Nilsson, S., Rehwinkel, H., & Taflin, C. (2008). Chemical compounds 572. U.S. Patent Application No. US20080214641 A1. View Source
